molecular formula C11H12N4O2S2 B7596006 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide

Cat. No. B7596006
M. Wt: 296.4 g/mol
InChI Key: MUAKWFCMALOPOT-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide, also known as AMTAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide involves the inhibition of various enzymes and signaling pathways such as COX-2, NF-κB, and PI3K/Akt/mTOR. By inhibiting these pathways, this compound reduces inflammation and cell proliferation, thereby exhibiting its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, and inducing apoptosis. Additionally, it has been shown to have a protective effect on the cardiovascular system by reducing inflammation and improving endothelial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide in laboratory experiments is its potent anti-inflammatory and anti-cancer activities. Additionally, it has been found to have a favorable safety profile with no significant toxicity or adverse effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the efficacy of this compound in combination with other drugs for the treatment of cancer and inflammation. Furthermore, the development of more efficient synthesis methods and formulations of this compound could enhance its therapeutic potential.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its potent anti-inflammatory and anti-cancer activities, favorable safety profile, and various biochemical and physiological effects make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide involves the reaction of 5-amino-[1,3,4]thiadiazole-2-thiol with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and Mass Spectrometry.

Scientific Research Applications

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities by inhibiting various enzymes and signaling pathways. Additionally, it has been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c1-17-8-4-2-3-7(5-8)13-9(16)6-18-11-15-14-10(12)19-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAKWFCMALOPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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